

The Therapeutic Potential of Fluoro-methoxyphenyl-ethanamine Compounds: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-methoxyphenyl-ethanamine compounds, a class of synthetic molecules, are derivatives of the broader phenethylamine family. The strategic incorporation of fluorine atoms and methoxy groups onto the phenyl ring can significantly modulate the pharmacological properties of these molecules, leading to potent and selective interactions with various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT_{2A} receptor. This technical guide provides an in-depth overview of the core aspects of these compounds, focusing on their potential therapeutic applications, underpinned by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

The interest in fluoro-methoxyphenyl-ethanamine derivatives stems from their ability to act as potent agonists at the 5-HT_{2A} receptor, a key target in the central nervous system implicated in a range of neuropsychiatric conditions.[1][2] The introduction of fluorine can enhance metabolic stability, bioavailability, and receptor affinity.[3][4] This guide will delve into the structure-activity relationships, pharmacological profiles, and the downstream signaling cascades activated by these compounds, offering a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Quantitative Pharmacological Data

The therapeutic potential of fluoro-methoxyphenyl-ethanamine compounds is intrinsically linked to their affinity and functional activity at specific receptor targets. The following tables summarize key quantitative data for representative compounds from this class and related structures, primarily focusing on their interaction with the serotonin 5-HT_{2A} receptor.

Table 1: Receptor Binding Affinities (K_i) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

Compound	Receptor	K _i (nM)	Radioligand	Source
25D-NBOMe	5-HT _{2A}	2.05	[3H]5-HT	[5]
25E-NBOMe	5-HT _{2A}	1.11	[3H]5-HT	[5]
25I-NBOH	5-HT _{2A}	1.91	[3H]5-HT	[5]
25N-NBOMe	5-HT _{2A}	Similar to 5-HT	[3H]5-HT	[5]
CIMBI-36	5-HT _{2A}	1.01 ± 0.17	[3H]MDL100907	[6]
CIMBI-36	5-HT _{2C}	1.7 ± 0.1	[3H]MDL100907	[6]
3C-DFE	5-HT _{2A}	2,695	Not Specified	[7]

Table 2: In Vitro Functional Activity (EC₅₀) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

Compound	Assay	Receptor	EC50 (nM)	Emax (%)	Source
25D-NBOMe	IP-1 Accumulation	5-HT2A	Subnanomolar to low nanomolar	Full Agonist	[5]
25E-NBOMe	IP-1 Accumulation	5-HT2A	Subnanomolar to low nanomolar	Full Agonist	[5]
25I-NBOH	IP-1 Accumulation	5-HT2A	Subnanomolar to low nanomolar	Full Agonist	[5]
25N-NBOMe	IP-1 Accumulation	5-HT2A	Subnanomolar to low nanomolar	Full Agonist	[5]
CIMBI-36	Phosphoinositide Hydrolysis	5-HT2A	0.53 ± 0.1	Not Specified	[6]
3C-DFE	Not Specified	5-HT2A	120	95	[7]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method for determining the binding affinity (K_i) of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.[8][9][10][11][12]

Materials:

- Cell membranes expressing the human 5-HT2A receptor.
- Radioligand (e.g., [3H]ketanserin or [125I]DOI).
- Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding inhibitor (e.g., 10 μ M of a high-affinity, unlabeled ligand like ketanserin).
- 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
- Scintillation cocktail (e.g., Betaplate Scint).
- Microplate scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, the radioligand at a concentration near its K_d , and the test compound at various concentrations.
- For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound. For total binding, add only the buffer.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter plates.
- Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
- Analyze the data using non-linear regression to determine the IC_{50} of the test compound. Calculate the K_i value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This protocol describes a method to measure the functional activity (EC50 and Emax) of test compounds as agonists at the 5-HT2A receptor by quantifying intracellular calcium mobilization.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).
- A fluorescent plate reader with an integrated fluid-handling system.

Procedure:

- Plate the 5-HT2A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with the assay buffer to remove excess dye.
- Prepare serial dilutions of the test compounds in the assay buffer.
- Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
- Add the test compounds at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.
- The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

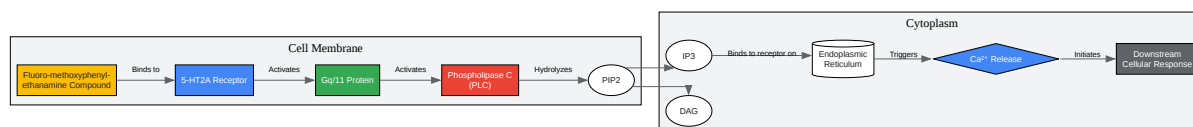
- Determine the peak fluorescence response for each concentration of the test compound.
- Analyze the data by plotting the peak response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Downstream Signaling

Fluoro-methoxyphenyl-ethanamine compounds, acting as 5-HT2A receptor agonists, trigger a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol. This increase in intracellular calcium is a key event that can be measured to assess receptor activation.

In addition to the Gq/11 pathway, the 5-HT2A receptor can also signal through a β -arrestin-dependent pathway. The balance between these two pathways, known as biased agonism, may contribute to the diverse pharmacological effects of different 5-HT2A receptor agonists.[16][17][18]

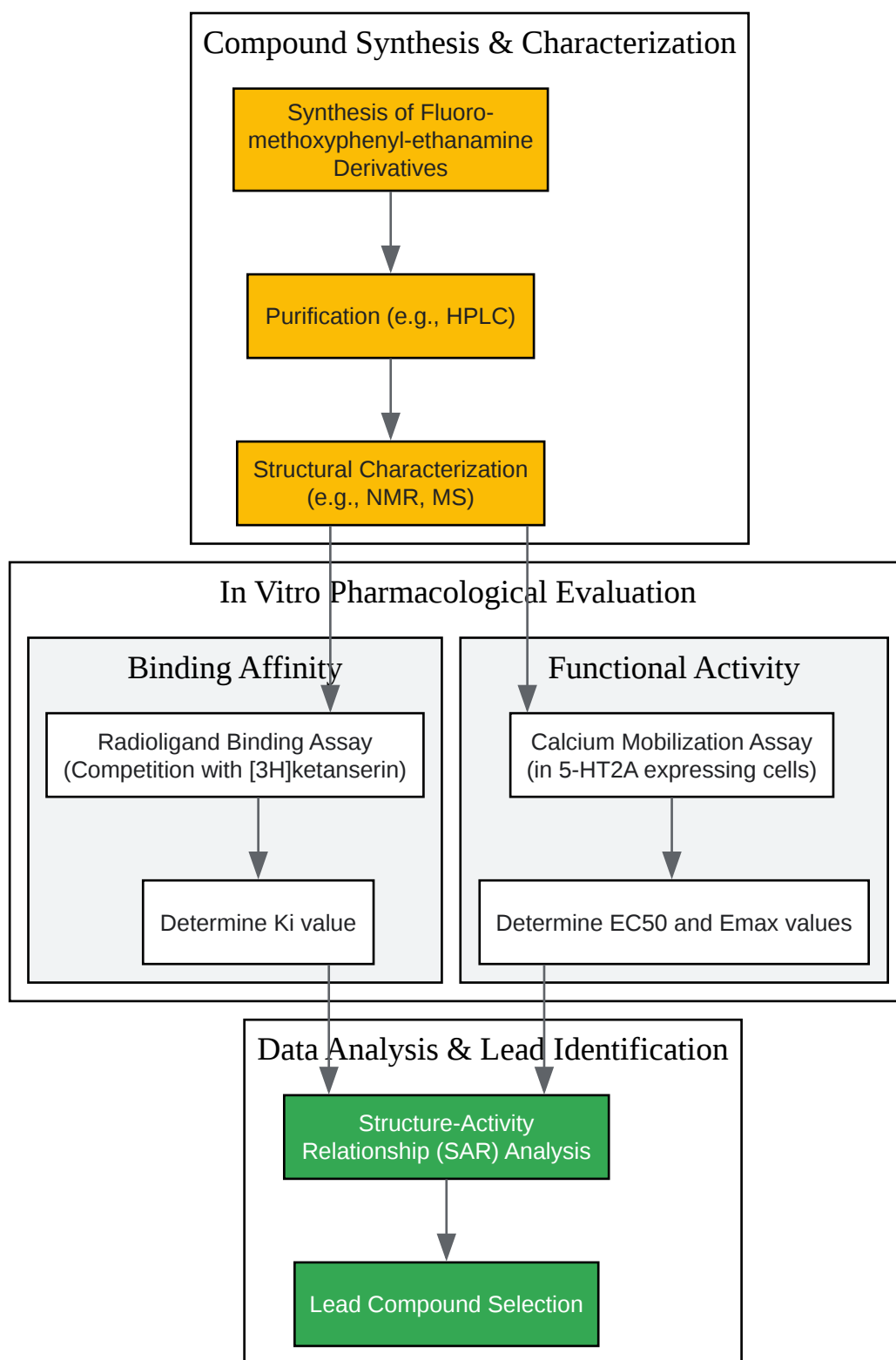


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Caption: 5-HT2A receptor Gq-protein signaling pathway.

Experimental Workflow for In Vitro Compound Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel fluoro-methoxyphenyl-ethanamine compounds to determine their pharmacological profile at the 5-HT_{2A} receptor.



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